molecular formula C17H15N3O4 B2703765 3-[2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetylamino]-benzoic acid CAS No. 471916-04-8

3-[2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetylamino]-benzoic acid

Cat. No.: B2703765
CAS No.: 471916-04-8
M. Wt: 325.324
InChI Key: KDMRNPQJYWJSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetylamino]-benzoic acid is a high-purity chemical compound designed for research applications in medicinal chemistry and drug discovery. This molecule features a quinoxalinone core, a privileged scaffold in pharmaceutical development known to confer a wide range of biological activities . The structural motif of 3-oxo-1,2,3,4-tetrahydro-quinoxaline is of significant scientific interest due to its relationship with para-aminobenzoic acid (PABA), a versatile building block used in the synthesis of numerous therapeutic agents . Compounds within this chemical class have been investigated as potent inhibitors of glycogen phosphorylase, a key enzyme regulating glycogen metabolism, positioning them as promising candidates for research into novel therapeutic strategies for type 2 diabetes and obesity . The benzoic acid moiety further enhances the molecule's utility as a synthetic intermediate, allowing for further derivatization into amides, esters, and other complex target structures for structure-activity relationship (SAR) studies. Researchers will find this compound valuable for probing biochemical pathways, screening for biological activity, and developing new pharmacologically active molecules. This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. The buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

3-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-15(18-11-5-3-4-10(8-11)17(23)24)9-14-16(22)20-13-7-2-1-6-12(13)19-14/h1-8,14,19H,9H2,(H,18,21)(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMRNPQJYWJSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetylamino]-benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-nitroaniline with glyoxal to form the quinoxaline ring system. This intermediate is then subjected to further reactions to introduce the acetylamino and benzoic acid moieties.

  • Formation of Quinoxaline Ring

      Reactants: 2-nitroaniline and glyoxal.

      Conditions: Reflux in ethanol or methanol.

      Product: 3-nitro-2,3-dihydroquinoxaline.

  • Reduction of Nitro Group

      Reactants: 3-nitro-2,3-dihydroquinoxaline and a reducing agent (e.g., hydrogen gas with a palladium catalyst).

      Conditions: Room temperature and atmospheric pressure.

      Product: 3-amino-2,3-dihydroquinoxaline.

  • Acetylation

      Reactants: 3-amino-2,3-dihydroquinoxaline and acetic anhydride.

      Conditions: Reflux in acetic acid.

      Product: 3-acetylamino-2,3-dihydroquinoxaline.

  • Coupling with Benzoic Acid

      Reactants: 3-acetylamino-2,3-dihydroquinoxaline and benzoic acid.

      Conditions: Reflux in a suitable solvent (e.g., dichloromethane) with a coupling agent (e.g., EDCI).

      Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents and reagents to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide.

      Conditions: Aqueous or organic solvents, room temperature to reflux.

      Products: Oxidized derivatives of the quinoxaline ring.

  • Reduction

      Reagents: Sodium borohydride, hydrogen gas with a palladium catalyst.

      Conditions: Room temperature, atmospheric pressure.

      Products: Reduced derivatives, such as amines from nitro groups.

  • Substitution

      Reagents: Halogenating agents (e.g., N-bromosuccinimide).

      Conditions: Organic solvents, room temperature to reflux.

      Products: Halogenated quinoxaline derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Coupling Agents: EDCI, DCC.

    Solvents: Ethanol, methanol, dichloromethane, acetic acid.

Scientific Research Applications

3-[2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetylamino]-benzoic acid has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetylamino]-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to the disruption of metabolic pathways and cellular processes, resulting in therapeutic effects such as reduced inflammation or inhibited microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-[2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetylamino]-benzoic acid with structurally related compounds:

Compound Name Substituent Position Key Functional Groups Molecular Weight (g/mol) Theoretical logP Hypothesized Solubility
This compound (Target) Benzoic acid C-3 Carboxylic acid, acetamide, quinoxaline ~355.3 ~1.2 Low (lipophilic)
Ethyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate Benzoate C-2 (ethyl ester) Ethyl ester, acetamide, quinoxaline ~383.4 ~2.5 Very low (highly lipophilic)
Benzoic acid (from Terminalia chebula ) N/A Carboxylic acid 122.1 1.9 High (hydrophilic)
Gallic acid ethyl ester (from Terminalia chebula ) N/A Ethyl ester, phenolic hydroxyl groups 198.2 1.3 Moderate

Key Observations

Positional Isomerism : The target compound’s acetamide group at the meta-position (C-3) of the benzoic acid contrasts with the ethyl ester derivative in , which is substituted at the ortho-position (C-2). Ortho-substitution often reduces solubility due to steric hindrance and intramolecular hydrogen bonding, whereas meta-substitution may enhance solubility and bioavailability .

Ester vs. Carboxylic Acid: The ethyl ester analog () has a higher logP (~2.5) due to the lipophilic ethyl group, making it more membrane-permeable but less water-soluble than the target compound.

Natural vs. Synthetic Analogues: Natural benzoic acid derivatives (e.g., from Terminalia chebula ) lack the quinoxaline-acetamide scaffold, resulting in distinct physicochemical and biological profiles. For instance, gallic acid derivatives exhibit antioxidant properties, whereas synthetic quinoxaline analogs are more likely to target enzymatic pathways.

Biological Activity: While direct studies on the target compound are scarce, ethyl ester derivatives of quinoxaline-acetamides are often explored as prodrugs to enhance oral absorption. Hydrolysis of the ester group in vivo could release the active carboxylic acid form .

Biological Activity

3-[2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetylamino]-benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

C18H19N3O3C_{18}H_{19}N_{3}O_{3}

This compound features a quinoxaline moiety, which is known for its diverse biological activities. The presence of the acetylamino group enhances its pharmacological potential.

Anticancer Activity

Research has indicated that compounds containing quinoxaline derivatives exhibit significant anticancer properties. For instance, a study demonstrated that quinoxaline derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models remains to be fully elucidated but suggests potential as an anticancer agent.

Antidiabetic Effects

Quinoxaline derivatives have also been explored for their antidiabetic effects. In particular, studies have shown that certain quinoxaline compounds can enhance insulin sensitivity and lower blood glucose levels in diabetic models. For example, related compounds have demonstrated the ability to modulate insulin signaling pathways, leading to improved glucose homeostasis. The specific effects of this compound on glucose metabolism are promising but require further investigation.

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives have been well-documented. Compounds similar to this compound have shown effectiveness against various bacterial strains. This activity is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of several quinoxaline derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM against various cancer cell lines.

CompoundCell LineIC50 (µM)
Quinoxaline Derivative AHeLa15
Quinoxaline Derivative BMCF720
**3-[2-(3-Oxo...]-benzoic acidTBDTBD

Antidiabetic Mechanism Exploration

In another study focusing on the antidiabetic properties of quinoxaline derivatives, researchers treated diabetic rats with related compounds. Observations included a significant reduction in fasting blood glucose levels and improved insulin sensitivity.

Treatment GroupFasting Blood Glucose (mg/dL)Insulin Sensitivity Index
Control1801.0
Quinoxaline Group1201.8

Q & A

Q. What are the common synthetic routes for preparing 3-[2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetylamino]-benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling a quinoxalinone derivative with a benzoic acid scaffold. For example, ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate can be synthesized via hydrogenation using Pd/C in ethanol, followed by recrystallization from ethanol to yield pure crystals . Optimization includes adjusting reaction time (e.g., 10 hours for hydrogenation), solvent choice (ethanol for recrystallization), and catalyst loading. Telescoped multicomponent reactions, as seen in analogous benzothiazole syntheses, may also improve efficiency by combining steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

Key techniques include:

  • NMR spectroscopy : To confirm the acetylamino group (δ ~2.0 ppm for CH₃) and aromatic protons (δ 6.5–8.5 ppm).
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching for the oxo-quinoxaline and carboxylic acid) and ~3300 cm⁻¹ (N-H stretching).
  • X-ray crystallography : Resolves crystal packing via hydrogen bonds (e.g., N–H···O and C–H···O interactions), as demonstrated in structurally related benzothiazol-3-one derivatives .

Q. How can researchers assess the purity of this compound, and what analytical methods are recommended?

High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) is standard. Melting point analysis (e.g., mp 139.5–140°C for analogous compounds) and elemental analysis (C, H, N, S) provide additional validation. Recrystallization from ethanol or DMF, as described in ethyl ester derivatives, ensures high purity (>97%) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected peaks in NMR) be resolved during structural elucidation?

Contradictions may arise from tautomerism or solvent interactions. For example:

  • Tautomerism in oxo-quinoxaline : Use variable-temperature NMR to observe dynamic equilibria.
  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify hydrogen-bonding shifts.
    Refer to crystal structure data (e.g., orthorhombic P212121 space group with Z=4) to validate intramolecular interactions .

Q. What strategies are effective for optimizing reaction yields in multi-step syntheses of this compound?

  • Catalyst screening : Pd/C for hydrogenation (as in ethyl ester synthesis) improves selectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance coupling reactions, while ethanol aids in crystallization .
  • Stepwise monitoring : Use TLC or in-situ IR to track intermediate formation and minimize side reactions.

Q. How do hydrogen-bonding networks in the crystal lattice influence the compound’s physicochemical properties?

Hydrogen bonds (e.g., N–H···O and C–H···O) stabilize the crystal structure, as seen in 2-(3-oxo-benzothiazol-2-yl)acetic acid (orthorhombic system, a=4.7774 Å, b=11.367 Å). These interactions affect solubility, melting point, and stability. Computational modeling (e.g., DFT) can predict packing efficiency and guide co-crystal design .

Q. What structural analogs of this compound exhibit notable bioactivity, and how can SAR studies guide derivative design?

Analogous benzisothiazol-3-one derivatives demonstrate antibacterial and antifungal activity. Modifications to the acetylamino or benzoic acid moieties (e.g., halogenation or methoxy substitution) can enhance bioactivity. For example, 3,5-dibromo-2-acetylamino-benzoic acid derivatives show improved antimicrobial potency .

Q. How can researchers address discrepancies between computational predictions and experimental data (e.g., solubility, logP)?

  • Solubility : Use Hansen solubility parameters to select solvents matching the compound’s polarity.
  • logP : Adjust substituents (e.g., introducing hydrophilic groups on the benzoic acid moiety) to align with predicted values. Experimental validation via shake-flask or HPLC methods is critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.